4,4'-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
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Overview
Description
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is a synthetic organic compound primarily used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is commonly used in detergents, paper, and textiles to enhance the appearance of color and brightness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid typically involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with 2-hydroxyethylamine and 3-sulphophenylamine under controlled conditions to form the triazine intermediates.
Coupling with stilbene: The triazine intermediates are then coupled with stilbene-2,2’-disulphonic acid under alkaline conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:
Batch or continuous processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:
Substitution reactions: The triazine rings can undergo nucleophilic substitution reactions.
Oxidation and reduction: The stilbene moiety can participate in redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines and alcohols under alkaline conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives.
Scientific Research Applications
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in staining and imaging applications due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.
Mechanism of Action
The mechanism by which 4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid exerts its effects involves:
Absorption of UV light: The compound absorbs ultraviolet light and re-emits it as visible blue light.
Fluorescence: The emitted blue light enhances the appearance of whiteness and brightness in materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-sulfostyryl)biphenyl: Another optical brightener with similar applications.
4,4’-Bis(4-phenyl-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid: A structurally similar compound with comparable properties.
Uniqueness
4,4’-Bis((4-((2-hydroxyethyl)amino)-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonic acid is unique due to its specific combination of triazine and stilbene moieties, which provide excellent optical brightening properties and stability under various conditions.
Properties
CAS No. |
47910-88-3 |
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Molecular Formula |
C36H36N12O14S4 |
Molecular Weight |
989.0 g/mol |
IUPAC Name |
5-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C36H36N12O14S4/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48)/b8-7+ |
InChI Key |
BCSZQTDMXPAYQX-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)NCCO)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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